molecular formula C16H17BrN2O2S B2774871 5-bromo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide CAS No. 1327320-46-6

5-bromo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide

Cat. No. B2774871
CAS RN: 1327320-46-6
M. Wt: 381.29
InChI Key: QDJKHLPIHMDWPM-UHFFFAOYSA-N
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Description

5-bromo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a potent inhibitor of certain enzymes and has shown promising results in preclinical studies.

Scientific Research Applications

Enzyme Substrate Specificity

Research on nicotinamide methyltransferase from porcine liver has shown that the enzyme can act on nicotinamide and its structural analogs. This suggests potential research applications of 5-bromo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide in studying enzyme-substrate interactions, enzyme specificity, and possibly in the development of enzyme inhibitors or activators for therapeutic purposes (Alston & Abeles, 1988).

Metabolic Studies

Another study explored the correlation between niacin equivalent intake and the urinary excretion of its metabolites, including nicotinamide. Such research underscores the importance of nicotinamide derivatives in nutritional and metabolic studies, which could extend to exploring the metabolism of this compound and its effects on human health (Shibata & Matsuo, 1989).

Coordination Chemistry

The study of mercury(II) coordination compounds with nicotinamide and its analogs illustrates the utility of such compounds in coordination chemistry. This area of research could benefit from exploring the coordination properties of this compound, potentially leading to the development of new materials or catalysts (Ahuja, Singh, & Rai, 1975).

Antimicrobial Activity

Research into pyridine derivatives has also shown antimicrobial activity, suggesting a possible avenue for the application of this compound in developing new antimicrobial agents. This is supported by studies on thio-substituted ethyl nicotinate derivatives, which have been shown to have antimicrobial properties (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Fungicidal Activity

A series of N-(thiophen-2-yl) nicotinamide derivatives have been developed for fungicidal applications, showcasing the potential of nicotinamide derivatives in agriculture. This suggests that similar compounds, including this compound, could be explored for their fungicidal properties, potentially leading to the development of new agricultural chemicals (Wu et al., 2022).

properties

IUPAC Name

5-bromo-N-[(4-thiophen-2-yloxan-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2S/c17-13-8-12(9-18-10-13)15(20)19-11-16(3-5-21-6-4-16)14-2-1-7-22-14/h1-2,7-10H,3-6,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJKHLPIHMDWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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